molecular formula C14H16Cl2O3 B1326211 Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate CAS No. 898777-99-6

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate

Cat. No. B1326211
M. Wt: 303.2 g/mol
InChI Key: QQDFGNMRZQFOQV-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate” is an ester derived from a 2,4-dichlorophenyl-substituted hexanoic acid. The “ethyl” prefix indicates that the ester is formed with ethanol. The “6-oxo” indicates a carbonyl group (C=O) at the 6th carbon in the hexanoic acid chain .


Molecular Structure Analysis

The molecular structure of this compound would consist of a hexanoic acid backbone with a 2,4-dichlorophenyl group attached to the 6th carbon, and an ethyl ester group also attached to the 6th carbon .


Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids. They can also undergo reduction to form alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have higher boiling points than their constituent alcohols and carboxylic acids due to their larger size. They are often liquid at room temperature and have a characteristic fruity odor .

Scientific Research Applications

Regioselective Synthesis Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate and its derivatives have been pivotal in regioselective synthesis processes. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and significant yield enhancement, showcasing the potential of ultrasound irradiation in the synthesis process (Machado et al., 2011). Another notable synthesis involved the regioselective chlorination of a methyl group in the ethyl ester of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid, marking a novel approach in the synthesis of key compounds in biotin (vitamin H) production (Zav’yalov et al., 2006).

Dye Synthesis and Application In the field of materials science, particularly in fabric dyeing, derivatives of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate have been used to synthesize disperse dyes. These dyes, upon complexation with metals like copper, cobalt, and zinc, demonstrated excellent dyeing performance on fabrics like polyester and nylon, offering a range of shades and commendable fastness properties (Abolude et al., 2021).

Solvatochromism Studies Investigations into solvatochromic behaviors are crucial for understanding solvent interactions, and derivatives of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate have been employed in such studies. Research analyzing the solvatochromic behavior of specific probes in various solvent conditions has provided valuable insights into solvent polarity and interactions, contributing to the broader understanding of solvatochromism (Tada et al., 2000).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial research might focus on determining its physical and chemical properties, and testing its reactivity. If it’s intended for use as a drug, future research would likely involve in vitro and in vivo testing to determine its efficacy and safety .

properties

IUPAC Name

ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDFGNMRZQFOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645747
Record name Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate

CAS RN

898777-99-6
Record name Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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